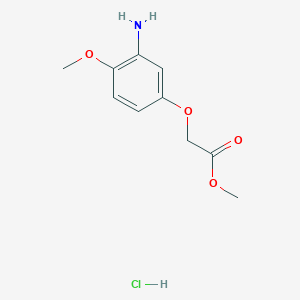

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride

Description

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride (CAS: 1211449-17-0) is an organic compound with the molecular formula C₁₀H₁₄ClNO₄ and a molecular weight of 247.68 g/mol . It consists of a phenoxyacetate backbone substituted with an amino group at the 3-position and a methoxy group at the 4-position of the aromatic ring, forming a hydrochloride salt to enhance solubility .

Properties

IUPAC Name |

methyl 2-(3-amino-4-methoxyphenoxy)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPMZOMIAGBZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Precursors

A common and industrially viable method involves reduction of 3-nitro-4-methoxy derivatives to their corresponding amines.

- A patented method describes the reduction of 3-nitro-4-methoxyacetanilide to 3-amino-4-methoxyacetanilide using hydrazine hydrate (40–80 wt%) as a reducing agent in the presence of a catalyst such as FeCl3·6H2O and granular activated carbon (GAC) in methanol solvent at 40–80 °C over 1–3 hours. The process avoids hazardous hydrogen gas and iron sludge generation, improving industrial safety and reducing costs. The product is recovered by hot filtration, distillation of methanol, and crystallization, achieving yields around 99%.

| Step | Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction | 40–80 °C, 1–3 h, methanol solvent | Hydrazine hydrate, FeCl3·6H2O, GAC | ~99 | Safe, avoids H2 gas and sludge |

| Filtration | Hot filtration, recovery of additive | - | - | Recycles catalyst/additives |

| Purification | Distillation, cooling, filtration | - | - | High purity product obtained |

Alternative Amination Routes

Other routes for related amino compounds involve catalytic amination of halogenated precursors or boronic acid derivatives under mild conditions with metal oxide catalysts and ammonia sources. For example, 3-amino-4-methylpyridine is synthesized via copper oxide-catalyzed amination of 4-picoline-3-boric acid with ammonium salts at room temperature with good yields (~85%). Although this is a pyridine derivative, similar catalytic amination principles can be adapted for phenolic systems.

Formation of Methyl (3-amino-4-methoxyphenoxy)acetate

The key step is the etherification of 3-amino-4-methoxyphenol with methyl chloroacetate or related activated esters to form the phenoxyacetate ester.

Literature reports the synthesis of methyl aminoacetate derivatives by reacting amino-substituted phenols with methyl aminoacetate hydrochloride in the presence of base (e.g., triethylamine) at elevated temperatures (~90 °C) for 1–1.5 hours. The reaction mixture is then worked up by solvent evaporation, extraction, and purification via column chromatography or recrystallization.

The reaction proceeds under mildly basic conditions (pH 9–10) to ensure the phenol is deprotonated and nucleophilic enough to attack the ester or halide electrophile.

| Step | Conditions | Reagents | Notes |

|---|---|---|---|

| Etherification | 90 °C, 1–1.5 h | 3-amino-4-methoxyphenol, methyl aminoacetate hydrochloride, NEt3 | pH 9–10, base-mediated nucleophilic substitution |

| Work-up and Purification | Solvent evaporation, extraction, chromatography | Methylene chloride, water, brine | Purification by flash chromatography or recrystallization |

Conversion to Hydrochloride Salt

The free base methyl (3-amino-4-methoxyphenoxy)acetate is typically converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as methanol or ethyl acetate. This step enhances compound stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Reduction of nitro precursor | Hydrazine hydrate (40–80%), FeCl3 catalyst, methanol, 40–80 °C, 1–3 h | ~99% pure amine derivative | Safe industrial scale method |

| Etherification | 3-amino-4-methoxyphenol, methyl aminoacetate hydrochloride, NEt3, 90 °C, 1–1.5 h | High purity methyl phenoxyacetate | Base-mediated nucleophilic substitution |

| Salt formation | HCl in methanol or ethyl acetate | Hydrochloride salt | Improves stability and crystallinity |

Research Findings and Industrial Applicability

The hydrazine hydrate reduction method for amino phenol derivatives is preferred industrially due to safety, cost, and environmental considerations compared to catalytic hydrogenation or metal hydride reductions.

Enzymatic and catalytic methods for related intermediates such as methoxyphenylglycidic acid methyl esters have been developed, but these are more complex and less directly applicable to this compound.

The use of triethylamine for base-mediated etherification allows good control of pH and reaction rate, yielding high purity products suitable for pharmaceutical intermediates.

Conversion to hydrochloride salts is a standard pharmaceutical practice to improve drug-like properties.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols or amines can be used to replace the methoxy group under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemical Applications

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to nitro or nitroso derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduces ester group to alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces methoxy group with other functional groups | Thiols, amines |

Biological Applications

The compound is utilized in biological studies to investigate enzyme-substrate interactions and protein-ligand binding due to its ability to form hydrogen bonds with active sites.

Case Study: Anticancer Activity

A study evaluated derivatives of methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride for anticancer activity. One derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. In vivo studies showed a dramatic reduction in tumor size in xenograft models, indicating potential for therapeutic development .

Pharmaceutical Applications

As an intermediate in pharmaceutical synthesis, methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride can be modified to enhance bioavailability and solubility. Modifications include alkylation of the amino group to produce glycine esters that exhibit improved solubility and cytotoxicity .

Mechanism of Action

The mechanism of action of Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs share the methyl ester and aromatic amino-acetate framework but differ in substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Commercial Availability and Suppliers

- The original compound is discontinued, but analogs are available globally: Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride: Supplied by Combi-Blocks Inc. (USA) . Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride: Offered by SY156111 (pricing on request) . Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride: Available from Chinese and Indian suppliers (e.g., THANEN CHEMICALS) .

Biological Activity

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride has the molecular formula . It features both amino and methoxy functional groups, which are crucial for its biological interactions. The presence of these groups allows the compound to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction: The amino and methoxy groups can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction can enhance or inhibit enzymatic functions depending on the context.

- Hydrolysis: The ester group can undergo hydrolysis to release phenoxyacetic acid, which may further interact with biological targets, enhancing its pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of methyl (3-amino-4-methoxyphenoxy)acetate exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. A study reported IC50 values ranging from 0.69 µM to 11 µM against HeLa cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50: 2.29 µM) .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. In a related study, derivatives exhibited minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM against Gram-positive bacteria and were higher for Gram-negative strains, suggesting selective efficacy .

Table 1: Biological Activity Summary

Case Study: Anticancer Activity

In a specific case study focused on structure-activity relationships (SAR), it was found that modifications in the phenolic structure significantly influenced the cytotoxicity of related compounds. The introduction of methoxy groups at specific positions enhanced the anticancer effects, highlighting the importance of structural modifications in developing effective therapeutic agents .

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of synthesized derivatives against various bacterial strains. The results indicated that certain modifications led to increased potency against resistant strains, suggesting that methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride could be a lead compound for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the protection of the amino group in 3-amino-4-methoxyphenol, followed by esterification with methyl chloroacetate. A modified Schotten-Baumann reaction under anhydrous conditions is recommended to minimize hydrolysis of the ester group . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of phenol to chloroacetate) and temperature (0–5°C during coupling). Post-synthesis, the hydrochloride salt is precipitated using HCl gas in dry diethyl ether. Purity ≥95% can be achieved via recrystallization from ethanol/water (3:1 v/v) .

Q. What purification techniques are most effective for isolating Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride?

Methodological Answer: Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) removes unreacted starting materials. For high-purity isolation (>99%), preparative HPLC with a C18 column and isocratic elution (0.1% trifluoroacetic acid in acetonitrile/water, 30:70) is advised . Final purification via recrystallization in ethanol at −20°C enhances crystallinity and removes residual solvents .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH3) and acetate methyl group (δ ~3.7 ppm). The aromatic protons (δ 6.5–7.2 ppm) and amine proton (δ ~5.2 ppm, broad) should integrate correctly .

- HPLC : Use a reverse-phase column with UV detection at 254 nm. Retention time typically falls between 8–10 minutes under 30% acetonitrile .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 260.1 (free base) and [M+Cl]− at m/z 294.6 (hydrochloride) .

Q. What are the critical handling and storage protocols to ensure compound stability?

Methodological Answer: Store in airtight, light-resistant containers at −20°C under nitrogen to prevent oxidation of the amine group. The compound is hygroscopic; equilibrate to room temperature before use to avoid moisture uptake. For short-term use (≤1 week), store in a desiccator with silica gel .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer: Stability studies show:

- pH 2–6 : Stable for >48 hours (hydrolysis <5%).

- pH >7 : Rapid degradation (t1/2 ~2 hours at pH 9) due to ester hydrolysis and amine deprotonation.

- Thermal Stability : Decomposes above 150°C (DSC data). For long-term storage, avoid temperatures >25°C .

Experimental Design: Conduct accelerated stability testing using HPLC to monitor degradation products under controlled pH and temperature .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-rich phenoxy group enhances nucleophilic aromatic substitution (SNAr) at the 4-methoxy position. Computational modeling (DFT at B3LYP/6-31G*) predicts a lower activation energy (~45 kJ/mol) for SNAr compared to non-methoxy analogs. Experimentally, reactions with alkyl halides in DMF at 60°C proceed with 70–80% yield . Advanced Tip: Use in situ IR to monitor reaction progress by tracking C–O ester stretching (1740 cm⁻¹) .

Q. How can researchers evaluate its potential biological activity in vitro?

Methodological Answer:

- Cytotoxicity Assays : Use MTT assays on HEK-293 or HepG2 cells (IC50 determination, 24–72 hours). Dissolve the compound in DMSO (final concentration ≤0.1%) .

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. Pre-incubate the compound (1–100 µM) with enzyme for 30 minutes .

- Data Contradiction Alert: Discrepancies in activity may arise from batch-to-batch purity variations. Validate results with LC-MS to confirm compound integrity .

Q. What environmental precautions are necessary for its disposal?

Methodological Answer:

- Waste Treatment : Neutralize with 10% sodium bicarbonate before incineration. Avoid aqueous disposal due to potential aquatic toxicity (EC50 <1 mg/L in Daphnia magna) .

- Spill Management : Absorb with vermiculite, place in sealed containers, and label as "hazardous organic waste." Avoid vacuuming without HEPA filters to prevent aerosolization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.